Gsk-269984A
Description
Significance of Prostaglandin (B15479496) E2 (PGE2) and EP1 Receptor Signaling in Pathophysiology
Prostaglandin E2 (PGE2) is a lipid compound that plays a critical role in a wide array of physiological and pathological processes. researchgate.net It is a principal mediator of inflammation, pain, and fever. researchgate.net The diverse effects of PGE2 are facilitated through its interaction with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. nih.gov
The EP1 receptor, in particular, is significantly implicated in the pathophysiology of pain and inflammation. nih.gov Activation of the EP1 receptor by PGE2 is linked to the state of hyperalgesia, an increased sensitivity to pain. nih.gov Preclinical data from various models provide substantial evidence for the direct relationship between EP1 receptor activation and pain signaling. nih.gov This makes the PGE2-EP1 signaling pathway a focal point in understanding and potentially treating inflammatory conditions.
Rationale for EP1 Receptor Antagonism in Drug Discovery
The development of selective EP1 receptor antagonists is a targeted therapeutic strategy aimed at mitigating inflammatory pain. nih.gov Traditional non-steroidal anti-inflammatory drugs (NSAIDs) act by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of all prostanoids, including PGE2. nih.gov While effective, this broad mechanism can lead to significant side effects.
EP1-selective antagonists offer a more refined approach. By specifically blocking only the EP1 receptor, these agents aim to interrupt the precise signaling cascade responsible for pain and inflammation mediated by this pathway. nih.gov This strategy holds the potential to develop a new class of anti-inflammatory medications with an improved benefit-risk profile compared to existing COX inhibitors. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H14Cl2FNNaO3 |
|---|---|
Molecular Weight |
429.2 g/mol |
InChI |
InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26); |
InChI Key |
JZFSUUQDZSQOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na] |
Origin of Product |
United States |
Discovery and Medicinal Chemistry Program of Gsk 269984a
Historical Context of EP1 Antagonist Development Preceding GSK-269984A
Prostanoids, including Prostaglandin (B15479496) E2 (PGE2), are potent lipid mediators derived from arachidonic acid that exert diverse physiological and pathophysiological effects. PGE2 interacts with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. nih.govphysiology.org The EP1 receptor, in particular, has been implicated in mediating pain and inflammatory processes, with studies demonstrating a link between EP1 receptor activation and hyperalgesia. nih.govpatsnap.com Consequently, EP1 receptor antagonists were recognized as a potential new class of anti-inflammatory and analgesic medicines, offering the possibility of an improved benefit-risk profile compared to non-selective cyclooxygenase (COX) inhibitors. nih.gov Prior to the development of this compound, research efforts had yielded earlier generations of EP1 antagonists, such as GW848687X. However, these earlier compounds encountered development challenges, necessitating the design of novel agents with improved properties. researchgate.netresearchgate.net
Design Strategy and Lead Optimization Initiatives for this compound
The development of this compound was the outcome of a rigorous medicinal chemistry and lead optimization program undertaken by GlaxoSmithKline. researchgate.netbiosynth.comtandfonline.comresearchgate.net The primary objective of this program was to identify a compound that could effectively overcome the limitations observed in previous EP1 antagonist candidates. researchgate.netresearchgate.net This involved a strategic approach to molecular design, focusing on achieving potent and selective antagonism of the EP1 receptor while ensuring favorable pharmacokinetic properties for oral administration. biosynth.com Lead optimization efforts likely incorporated principles such as structural simplification to enhance drug-likeness and improve pharmacokinetic profiles, a common strategy in modern drug discovery. scienceopen.com The program successfully yielded this compound, a novel, selective, and orally available non-steroidal anti-inflammatory drug that met key project objectives, including desirable oral bioavailability and half-life. biosynth.comsmr.org.uk
Structure-Activity Relationship (SAR) Studies in the Development of this compound
While specific detailed tables outlining the structure-activity relationships (SAR) of numerous analogs synthesized during the this compound program are not extensively detailed in the provided literature, key findings regarding the compound's activity and selectivity have been reported. researchgate.netnih.govresearchgate.net These studies established this compound as a potent, functional, and competitive antagonist at the human EP1 receptor, demonstrating nanomolar activity. researchgate.netnih.gov The compound exhibits a significant degree of selectivity for the EP1 receptor over other key prostaglandin targets, typically ranging from 100- to 10,000-fold. nih.gov However, it was noted that this compound displayed poor selectivity over the thromboxane (B8750289) A2 (TP) receptor. nih.gov Despite this, further screening assays did not reveal significant off-target activity for this compound. nih.gov The chemical structure of this compound has been elucidated as sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate. researchgate.netnih.gov
Synthetic Methodologies Utilized in this compound Elucidation
The identification and characterization of this compound were achieved through extensive medicinal chemistry efforts, which inherently involve synthetic organic chemistry. researchgate.netbiosynth.comtandfonline.comresearchgate.net These programs necessitate the design, synthesis, and iterative testing of chemical entities to establish structure-activity relationships and optimize pharmacological properties. researchgate.netbiosynth.comtandfonline.comresearchgate.net The precise chemical structure of this compound, sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate, was elucidated through these synthetic endeavors. researchgate.netnih.gov While the specific synthetic routes employed are not detailed in the provided snippets, it is understood that standard organic chemistry techniques and advanced medicinal chemistry methodologies were utilized to synthesize and confirm the structure of the compound. evitachem.com For the purpose of metabolic and pharmacokinetic investigations, a radiolabeled version, [14C]-GSK-269984A, was also synthesized. nih.gov
Key Properties and Findings of this compound
| Property/Finding | Description |
| Chemical Name | Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate |
| Primary Target | Prostaglandin E2 Receptor subtype 1 (EP1) |
| Mechanism of Action | Potent, functional, competitive antagonist |
| Potency | Nanomolar activity at the human EP1 receptor |
| Selectivity | 100–10,000-fold selectivity for EP1 over other key prostaglandin targets; poor selectivity over the thromboxane A2 (TP) receptor. nih.gov |
| Off-Target Activity | No significant off-target activity identified in further screening assays. nih.gov |
| Therapeutic Area | Treatment of inflammatory pain |
| In Vivo Efficacy | Demonstrated analgesic efficacy in preclinical models of inflammation (e.g., rat CFA model, ED50 2.6 mg/kg orally). researchgate.netnih.govmedchemexpress.com |
| Pharmacokinetic Profile | High oral bioavailability (>94%) and a terminal half-life of approximately 9.9 hours in human microdose studies. nih.govtandfonline.comsmr.org.uk |
| Development Status | Advanced to human microdose studies to assess pharmacokinetic profile due to initial predictions of suboptimal human pharmacokinetics. researchgate.netnih.govtandfonline.comresearchgate.net |
| Developer | GlaxoSmithKline (GSK) |
Compound Name List
this compound
GW848687X
Prostaglandin E2 (PGE2)
Prostaglandin D2 (PGD2)
Prostaglandin F2α (PGF2α)
Prostacyclin (PGI2)
Thromboxane A2 (TXA2)
[14C]-GSK-269984A
Binding Affinity and Receptor Selectivity at the EP1 Receptor
The initial characterization of this compound involved determining its binding affinity for the human EP1 receptor. Radioligand binding assays using Chinese Hamster Ovary (CHO) cells engineered to overexpress the human EP1 receptor were employed to quantify this interaction. In these competitive binding studies with [³H]-PGE2, this compound demonstrated potent, nanomolar activity. medchemexpress.comnih.gov The compound exhibited a pIC50 value of 7.9, indicating a high affinity for the receptor. medchemexpress.cominvivochem.netmedchemexpress.com
The selectivity of this compound for the EP1 receptor over other prostanoid receptors is a critical aspect of its pharmacological profile. In vitro screening assays have shown that the compound possesses a high degree of selectivity, ranging from 100- to 10,000-fold for the EP1 receptor compared to other key prostaglandin targets. nih.gov However, it was noted to have poor selectivity over the thromboxane A2 (TP) receptor. nih.gov Further screening against a wider panel of receptors and enzymes revealed no significant off-target activities. nih.gov
| Parameter | Receptor | Cell Line | Value | Reference |
|---|---|---|---|---|
| pIC50 | Human EP1 | CHO | 7.9 | medchemexpress.commedchemexpress.com |
| Selectivity | EP1 vs. other prostaglandin receptors | N/A | 100- to 10,000-fold | nih.gov |
| Selectivity | EP1 vs. TP receptor | N/A | Poor | nih.gov |
Functional Antagonism of PGE2-Mediated Cellular Responses
Beyond simple binding, in vitro functional assays have confirmed that this compound acts as an antagonist, effectively blocking the downstream signaling initiated by PGE2 binding to the EP1 receptor. nih.gov The EP1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to G(q) proteins, leading to the activation of a phosphatidylinositol-calcium second messenger system. uniprot.org
Functional studies demonstrated that this compound produces a concentration-dependent rightward shift in the PGE2 dose-response curve. medchemexpress.commedchemexpress.com This type of shift is characteristic of a competitive antagonist, which competes with the agonist (PGE2) for the same binding site on the receptor. To further quantify this functional antagonism, a Schild analysis was performed. The analysis yielded a pA2 value of 8.1 ± 0.3 with a slope of 1.0, confirming that this compound is a competitive antagonist at the EP1 receptor. medchemexpress.commedchemexpress.com The slope of 1.0 is the theoretical value for simple competitive antagonism. medchemexpress.commedchemexpress.com
| Analysis | Parameter | Value | Reference |
|---|---|---|---|
| Schild Analysis | pA2 | 8.1 ± 0.3 | medchemexpress.commedchemexpress.com |
| Slope | 1.0 | medchemexpress.commedchemexpress.com |
Molecular Mechanisms of EP1 Receptor Engagement by this compound
The molecular mechanism by which this compound exerts its effect is through competitive antagonism at the orthosteric binding site of the EP1 receptor. medchemexpress.commedchemexpress.comnih.gov This means that this compound directly competes with the endogenous ligand, PGE2, for binding to the same recognition site within the receptor's transmembrane domain. medchemexpress.commedchemexpress.comnih.gov
By occupying this site, this compound prevents PGE2 from binding and inducing the conformational change necessary for receptor activation and subsequent coupling to the G(q) protein. uniprot.orgnih.gov This blockade of the initial step in the signaling cascade prevents the activation of the phosphatidylinositol-calcium second messenger system, thereby inhibiting the cellular responses typically mediated by PGE2 through the EP1 receptor. uniprot.orgwikipedia.org The Schild analysis data, showing a slope of 1.0, strongly supports this mechanism of a simple, reversible, and competitive interaction at a single binding site. medchemexpress.commedchemexpress.com
Human Microdose Study
To assess its properties in humans, GSK-269984A was advanced to a human microdose study. nih.govnih.gov This early-phase evaluation involved administering a single 100 µg dose to healthy volunteers to primarily evaluate the compound's pharmacokinetic profile. nih.govnih.gov The results showed high absolute oral bioavailability, estimated at 95%. nih.govnih.gov
Preclinical Efficacy and Pharmacodynamics of Gsk 269984a
Assessment of Anti-Inflammatory and Analgesic Efficacy in Animal Models
GSK-269984A has exhibited notable analgesic efficacy in preclinical models designed to mimic inflammatory pain states. In the rat complete Freund's adjuvant (CFA) model, a well-established model for induced inflammatory pain, this compound demonstrated a dose-dependent reversal of hypersensitivity nih.govresearchgate.net. This reversal indicates a reduction in pain perception associated with inflammation. While direct anti-inflammatory efficacy (e.g., reduction in edema) is not explicitly detailed for this compound in the provided snippets, its classification as an EP1 receptor antagonist is significant, as EP1 receptor antagonists have been shown to be efficacious in models of inflammatory pain researchgate.net. The compound's mechanism as a functional competitive antagonist at the human EP1 receptor with nanomolar activity underpins its observed analgesic effects in these models researchgate.net.
| Animal Model | Efficacy Assessed | Observed Effect | Reference |
| Rat Complete Freund's Adjuvant (CFA) induced pain | Analgesic | Dose-dependent reversal of hypersensitivity | nih.govresearchgate.net |
| Rat Complete Freund's Adjuvant (CFA) induced pain | Analgesic | Full reversal of hypersensitivity at 10 mg/kg | nih.govresearchgate.netsmr.org.uk |
Dose-Response Characterization in Preclinical Disease Models
The dose-response relationship of this compound was characterized in preclinical models, particularly in the rat CFA model of inflammatory pain. In this model, the compound produced a dose-dependent reversal of hypersensitivity, with a reported ED50 (the dose required to produce 50% of the maximum response) of 2.6 mg/kg when administered orally nih.govresearchgate.net. Further dose-response evaluations indicated that a dose of 10 mg/kg achieved a full reversal of hypersensitivity, comparable to a standard control compound nih.govresearchgate.net. An estimated efficacious concentration (EC90) of 0.575 µg/mL (1.4 µM) was derived from pharmacokinetic and pharmacodynamic analysis in the rat joint pain model nih.gov.
| Model | Endpoint Measured | Dose (mg/kg, oral) | Effect | ED50 (mg/kg) | Reference |
| Rat CFA-induced inflammatory pain | Reversal of hypersensitivity | 2.6 | ED50 | 2.6 | nih.govresearchgate.net |
| Rat CFA-induced inflammatory pain | Reversal of hypersensitivity | 10 | Full reversal | - | nih.govresearchgate.netsmr.org.uk |
| Rat joint pain model (PK/PD analysis) | Efficacious concentration | - | EC90 = 0.575 µg/mL (1.4 µM) | - | nih.gov |
Sustained Efficacy and Pharmacodynamic Effects in Chronic Inflammatory Pain Models
This compound demonstrated sustained efficacy in preclinical models of chronic inflammatory pain. In a rat model of chronic inflammatory joint pain, oral administration of this compound for five consecutive days resulted in efficacy with an ED50 of approximately 3 mg/kg nih.gov. Importantly, at a dose of 10 mg/kg, full reversal of hypersensitivity was achieved and maintained without a reduction in efficacy over the course of the 5-day treatment period smr.org.uk. Pharmacodynamically, this compound acts as a potent, functional competitive antagonist at the human EP1 receptor, exhibiting nanomolar activity and high selectivity over other prostaglandin (B15479496) targets researchgate.net. This specific antagonism of the EP1 receptor is central to its observed effects in inflammatory pain pathways.
| Model | Duration of Treatment | Efficacy Metric | Observed Effect | Reference |
| Rat chronic inflammatory joint pain | 5 days | ED50 for efficacy | ED50 ≈ 3 mg/kg | nih.gov |
| Rat chronic inflammatory joint pain | 5 days | Reversal of hypersensitivity at 10 mg/kg | Full reversal, no reduction in efficacy over time | smr.org.uk |
| In vitro (Human EP1 receptor) | Not Applicable | Receptor antagonism | Potent, functional competitive antagonist | researchgate.net |
Preclinical Pharmacokinetic and Metabolic Research of Gsk 269984a
In Vitro Metabolic Stability Across Preclinical Species
Initial preclinical evaluation of GSK-269984A involved comprehensive in vitro metabolic stability profiling. These studies utilized liver microsomes from various species commonly used in preclinical drug development, including mice, rats, dogs, and monkeys, as well as human liver microsomes to forecast its metabolic fate in humans. nih.gov
The research demonstrated that this compound exhibited low intrinsic clearance across all species tested. nih.gov Further investigations using hepatocytes and S9 fractions, which incorporate both Phase I and Phase II metabolic pathways, corroborated these findings, indicating a low metabolic turnover of the compound. nih.gov
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLi) |
| Mouse | Low |
| Rat | Low |
| Dog | Low |
| Monkey | Low |
| Human | Low (≤ 0.7 ml min⁻¹ g⁻¹ liver) nih.gov |
Cross-Species Pharmacokinetic Profiling in Animal Models
Following the promising in vitro results, the in vivo pharmacokinetic profile of this compound was characterized in several animal models, including rats, dogs, and monkeys. nih.govnih.govglpbio.com These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism system.
Interestingly, the in vivo pharmacokinetic data for this compound did not align with the predictions from the in vitro metabolic stability assays. nih.gov While the in vitro data suggested low clearance, the in vivo studies revealed moderate blood clearance in the rat and dog, and high clearance in the monkey. glpbio.com This discrepancy highlights the complexity of predicting in vivo pharmacokinetics solely from in vitro metabolic data.
Challenges in Preclinical to Human Pharmacokinetic Translation and Research Implications
A significant challenge in drug development is the accurate prediction of human pharmacokinetics from preclinical data. nih.gov In the case of this compound, allometric scaling of the in vivo pharmacokinetic data from the three preclinical species (rat, dog, and monkey) did not yield an accurate prediction of the human pharmacokinetic profile. nih.govnih.gov
This inconsistency between preclinical in vitro and in vivo data, coupled with the unreliability of the allometric scaling, created uncertainty regarding the compound's potential pharmacokinetic profile in humans. nih.gov To address this, a human microdose study was conducted. nih.govnih.gov The results of the microdose study provided a more accurate picture of the human pharmacokinetics of this compound, revealing an absolute oral bioavailability of 95%. nih.gov
The experience with this compound underscores the value of early human microdose studies in drug development programs. nih.gov Such studies can be particularly beneficial when there are inconsistencies between preclinical datasets, helping to de-risk clinical development and aid in the selection of the most promising drug candidates for further investigation. nih.gov
Comparative Preclinical Research of Gsk 269984a with Other Ep1 Antagonists
Comparative Efficacy and Potency in Preclinical Models
GSK-269984A has demonstrated significant activity as an EP1 receptor antagonist in various in vitro and in vivo preclinical settings. In vitro recombinant assay systems have confirmed this compound to be a potent, functional competitive antagonist at the human EP1 receptor, exhibiting nanomolar activity researchgate.netnih.gov. Specifically, it has a reported pIC50 value of 7.9 in binding assays for the human EP1 receptor medchemexpress.com. Further characterization through Schild analysis indicated it acts as a competitive antagonist with a pA2 value of 8.1 ± 0.3 medchemexpress.com.
In preclinical models of inflammatory pain, this compound has shown notable analgesic efficacy. In the rat Complete Freund's Adjuvant (CFA) model, which is a standard model for inducing inflammatory pain and hypersensitivity, orally administered this compound produced a dose-dependent reversal of hypersensitivity. The ED50 for this effect was determined to be 2.6 mg/kg researchgate.netnih.govmedchemexpress.com. At a dose of 10 mg/kg, this compound achieved a reversal of hypersensitivity comparable to that of a standard control compound, GW855454X, which required 30 mg/kg orally nih.gov.
Table 1: Potency and Efficacy of this compound in Preclinical Assays
| Parameter | Value | Assay/Model | Reference |
| pIC50 | 7.9 | Human EP1 receptor binding assay | medchemexpress.com |
| pA2 | 8.1 ± 0.3 | Schild analysis (competitive antagonism) | medchemexpress.com |
| ED50 (p.o.) | 2.6 mg/kg | Rat CFA model of inflammatory pain | researchgate.netnih.govmedchemexpress.com |
This compound exhibits substantial selectivity for the EP1 receptor, showing a 100- to 10,000-fold selectivity over other key prostaglandin (B15479496) targets. However, it displays poorer selectivity concerning the thromboxane (B8750289) A2 (TP) receptor nih.gov. Comprehensive screening assays have not identified significant off-target activity for this compound nih.gov.
Differentiation from Earlier Generation EP1 Antagonists in Research
The development of this compound was a strategic effort to overcome specific development challenges that had been encountered with earlier EP1 receptor antagonists, such as GW848687X researchgate.netresearchgate.net. GW848687X, which featured a 1,2-biaryl-cyclopentene pharmacophore, demonstrated nanomolar affinity for the EP1 receptor (pKi = 8.6), high selectivity, and in vivo efficacy in preclinical models of inflammatory pain, partly due to its ability to penetrate the central nervous system researchgate.net.
Further research within GlaxoSmithKline identified GSK345931A (also referred to as compound 7i) as a potential back-up compound to GW848687X. GSK345931A exhibited improved pharmacokinetic parameters, including good metabolic stability in rats, a lower molecular weight, measurable central nervous system penetration, and potent analgesic efficacy in both acute and sub-chronic models of inflammatory pain researchgate.net.
This compound was ultimately selected as a development candidate because it successfully addressed the major development issues that had hindered previous compounds researchgate.net. While some earlier research indicated a lack of direct correlation between in vitro and in vivo studies for certain EP1 antagonists, the development pathway for this compound involved addressing potential pharmacokinetic liabilities. Initial allometric scaling predictions suggested suboptimal human pharmacokinetic parameters for once or twice daily dosing tandfonline.com. To resolve this uncertainty, this compound underwent a human microdose study. This study revealed a favorable human pharmacokinetic profile, demonstrating an oral bioavailability of 80-90% and an oral half-life of approximately 10.5 hours, thereby meeting project objectives and supporting its advancement nih.govtandfonline.comwalshmedicalmedia.com. This successful microdose evaluation was crucial in derisking the compound's development and confirming its potential for a viable clinical dosing regimen.
Advances in EP1 Antagonist Design Exemplified by this compound
The discovery of this compound represents a significant advancement in the design of EP1 receptor antagonists. It is characterized as a methylene-linked picolinic acid derivative, a structural class that emerged from a focused medicinal chemistry program researchgate.net. The primary objective of this program was to identify a compound that could surmount the development hurdles faced by earlier antagonists like GW848687X researchgate.netresearchgate.net.
The successful selection of this compound as a development candidate underscores the progress made in optimizing EP1 antagonist profiles. By overcoming previous limitations, such as potential pharmacokinetic issues, the design of this compound exemplifies a more refined approach to drug discovery in this therapeutic area. The compound's potent and selective antagonism of the EP1 receptor, coupled with its demonstrated efficacy in relevant preclinical pain models, highlights its therapeutic potential researchgate.netnih.govmedchemexpress.com.
Furthermore, the strategic use of a human microdose study to clarify and validate pharmacokinetic predictions for this compound demonstrates an advancement in development strategy. This approach allowed for early assessment of human pharmacokinetics before committing extensive resources to full clinical trials, effectively mitigating a critical development risk and enabling informed decision-making regarding the compound's progression nih.govtandfonline.comwalshmedicalmedia.com. The favorable human PK profile revealed by this study confirmed the compound's suitability for further clinical development, showcasing an integrated approach to medicinal chemistry and clinical development planning.
Compound List
this compound
GW848687X
GSK345931A
GW855454X
ONO-8103
ONO-8359
Broader Academic Research Implications of Gsk 269984a
Contributions to Prostaglandin (B15479496) Biology and Receptor Pharmacology Research
GSK-269984A has played a crucial role in elucidating the functions of the EP1 receptor, a G protein-coupled receptor activated by prostaglandin E2 (PGE2). Research has established this compound as a potent, functional competitive antagonist at the human EP1 receptor, exhibiting nanomolar activity nih.govmedchemexpress.com. Its pharmacological profile demonstrates significant selectivity, typically ranging from 100 to 10,000-fold for EP1 over other key prostaglandin targets, although a notable exception is its poorer selectivity over the thromboxane (B8750289) A2 (TP) receptor nih.gov. Further screening has indicated no significant off-target activity for this compound, underscoring its utility as a specific pharmacological probe nih.gov.
The EP1 receptor, coupled to the Gq protein, initiates intracellular signaling cascades involving phospholipase C (PLC), leading to the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) mdpi.comphysiology.org. Studies have utilized this compound to investigate the involvement of EP1 in various physiological and pathophysiological processes. Notably, it has demonstrated efficacy in preclinical models of inflammatory pain, such as the rat Complete Freund's Adjuvant (CFA) model, where it produced a dose-dependent reversal of hypersensitivity nih.govresearchgate.netresearchgate.net. Beyond pain, this compound has been employed in research exploring the role of EP1 in skin aging, where it acts as an EP1 inhibitor that can alleviate bladder pain, suppress acid-derived heartburn symptoms, and mitigate inflammatory pain mdpi.comresearchgate.netnih.govresearchgate.net.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Source(s) |
| Target Receptor | Human EP1 receptor | nih.govmedchemexpress.comresearchgate.netresearchgate.nettargetmol.commedchemexpress.comnih.gov |
| Antagonist Type | Potent, functional competitive antagonist | nih.govmedchemexpress.com |
| pIC50 (EP1) | 7.9 | medchemexpress.comtargetmol.commedchemexpress.com |
| pA2 | 8.1 ± 0.3 | medchemexpress.com |
| Selectivity (EP1 vs. others) | 100–10,000 fold | nih.gov |
| Selectivity (EP1 vs. TP) | Poor selectivity | nih.gov |
| Off-target Activity | No significant off-target activity | nih.gov |
Methodological Advancements in Preclinical Drug Discovery and Characterization
The development of this compound has illuminated important methodological considerations in preclinical drug discovery, particularly concerning the prediction of human pharmacokinetics (PK) from animal models. During its development, this compound was designed to overcome issues encountered with earlier EP1 antagonists, such as GW848687X researchgate.netresearchgate.net. While it displayed excellent activity in preclinical models of inflammatory pain, cross-species pharmacokinetic profiling revealed inconsistencies between in vitro metabolic stability data and in vivo PK data across species like rat, dog, and monkey, leading to predictions of suboptimal human PK nih.govresearchgate.netresearchgate.netnih.gov.
To address these predictive uncertainties, a human microdose study was conducted nih.govnih.gov. This study, which administered a single oral or intravenous microdose (100 µg) of this compound to healthy volunteers, provided crucial early data on human PK parameters. The study utilized validated analytical methods, including high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) following solid-phase extraction, for plasma concentration measurements nih.govnih.gov. The findings from this microdose study—revealing a favorable human PK profile with an estimated oral bioavailability of approximately 95%—demonstrated the significant value of early human microdosing. This approach serves as a methodological advancement by facilitating risk evaluation and informing decision-making for compounds where preclinical PK predictions are uncertain or inconsistent with desired human outcomes nih.govnih.gov.
Table 2: Preclinical Efficacy and Human PK Insights from this compound Studies
| Aspect | Finding | Source(s) |
| Preclinical Efficacy | ||
| Rat CFA Model (Inflammatory Pain) | Dose-dependent reversal of hypersensitivity | nih.govresearchgate.netresearchgate.net |
| ED50 (Rat CFA, oral) | 2.6 mg/kg | nih.govresearchgate.netresearchgate.net |
| Rat Chronic Inflammatory Joint Pain | Full reversal of hypersensitivity at 10 mg/kg (oral, 5 days) | nih.gov |
| Human Microdose PK | ||
| IV Clearance (CL) | 9.8 L/h | nih.govnih.gov |
| IV Volume of Distribution (Vss) | 62.8 L | nih.govnih.gov |
| IV Terminal Half-life (t1/2) | 8.2 h | nih.govnih.gov |
| Oral Bioavailability | ~95% | nih.govnih.gov |
| PK Prediction Discrepancy | Inconsistent with allometric scaling predictions from preclinical species (rat, dog, monkey) | nih.govresearchgate.netresearchgate.netnih.gov |
| Methodological Implication | Highlights value of early human microdosing for PK uncertainties and decision-making in drug development. | nih.govnih.gov |
Future Directions in EP1 Receptor-Targeted Therapeutic Research
The research surrounding this compound points towards significant future directions in EP1 receptor-targeted therapeutic strategies. Given the EP1 receptor's established role in mediating pain perception, particularly inflammatory pain, EP1 antagonists like this compound hold promise for the development of novel analgesics nih.govresearchgate.netresearchgate.netjci.org. The compound's efficacy in preclinical pain models supports its potential application in conditions characterized by heightened pain sensitivity.
Furthermore, the diverse roles of PGE2 and its receptors suggest broader therapeutic avenues. Research has indicated that EP1 receptor modulation may be relevant in other conditions, including bladder pain and gastrointestinal issues such as heartburn mdpi.comresearchgate.netnih.govresearchgate.net. While more exploratory, the investigation into PGE2's impact on skin aging and fibroblast function also highlights potential, albeit less established, areas for EP1-targeted intervention.
The methodological lessons learned from this compound's development, particularly the successful application of human microdosing to resolve PK prediction discrepancies, offer a valuable blueprint for future drug discovery programs targeting the EP1 receptor or other targets where preclinical-to-human translation presents challenges. This approach can streamline compound selection, mitigate development risks, and ultimately accelerate the path towards clinically viable therapies.
Compound List:
this compound
Prostaglandin E2 (PGE2)
GW855454X
GW848687X
GSK268499B
GSK345931A
ONO-8103
ONO-8359
Butaprost
Omidenepag (UR-7276)
ONO-8711
SC 51322
Iloprost
PF-04418948
ONO-8130
Omidenepag isopropyl
ONO-8713
Prostaglandin E1 (Alprostadil)
SC 51089
L-798106 (CM9)
Travoprost
CJ-42794 (CJ-042794)
Carboprost
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
